3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid is a complex organic compound with significant implications in medicinal chemistry. This compound is often referred to as ent-Ruxolitinib, which is a derivative of Ruxolitinib, a well-known drug used in the treatment of various cancers and inflammatory diseases. The compound's structure features multiple heterocycles and functional groups, which contribute to its biological activity.
The compound can be sourced from various chemical suppliers, with a notable presence in the pharmaceutical industry. It is classified under the CAS Number 941685-37-6, indicating its unique identity in chemical databases. The molecular formula is , and it has a molecular weight of approximately 306.36 g/mol .
This compound falls under the category of small molecule inhibitors, specifically targeting Janus kinases (JAKs). It is utilized primarily in therapeutic contexts for its anti-inflammatory and anti-cancer properties.
The synthesis of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile typically involves multi-step organic reactions. Key methods include:
Technical details regarding these methods can vary based on specific laboratory protocols and desired purity levels.
The molecular structure of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile features several key components:
The compound's structural data can be represented using various notations:
The compound undergoes various chemical reactions that are essential for its functionality:
Technical details regarding these reactions depend on specific conditions such as temperature, solvent choice, and catalysts employed.
The mechanism of action for 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile primarily involves inhibition of Janus kinases. By binding to the ATP-binding site on these kinases:
Data supporting these mechanisms are derived from both in vitro and in vivo studies demonstrating significant reductions in inflammatory markers following treatment with this compound.
Key physical properties include:
Relevant chemical properties include:
The primary applications of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-y)pyrazol-1-y]propanenitrile are found in medicinal chemistry:
This compound represents a significant advancement in pharmacological research due to its targeted action and potential for therapeutic development.
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: